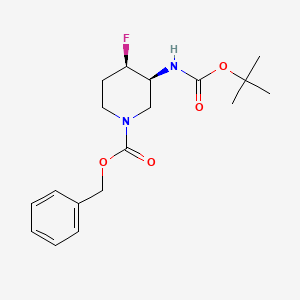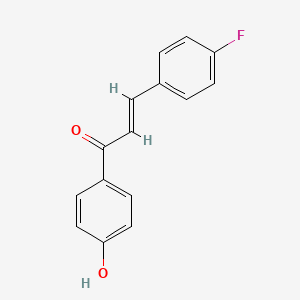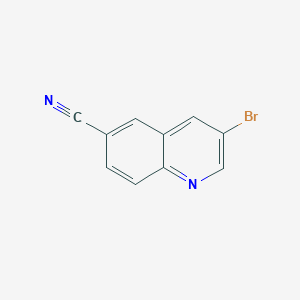
罗莎多元酸
描述
Rosamultic acid is a natural carboxylic acid found in plant-based foods such as apples, apricots, and plums. It has been used in traditional Chinese medicine for centuries, and is now being studied for its potential health benefits. Rosamultic acid has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, and may be beneficial for the treatment of diabetes, cardiovascular disease, and obesity.
科学研究应用
抗癌特性
罗莎多元酸已被证明对人胃癌细胞具有显着的抗增殖和促凋亡活性。它在 SGC-7901 胃癌细胞中诱导细胞毒性作用、细胞周期停滞、细胞周期相关蛋白下调、细胞迁移抑制、DNA 损伤和半胱天冬酶激活。这表明其作为抗癌剂的潜力,特别是在胃癌的治疗中 (Sui 等人,2015)。
糖尿病治疗
一项针对 Potentilla fulgens(一种用于传统糖尿病治疗的植物)的研究发现,罗莎多元酸是具有 α-葡萄糖苷酶抑制活性的化合物之一。这支持了罗莎多元酸在管理或治疗糖尿病中的应用 (Kumar 等人,2013)。
心血管保护
罗莎多元酸已显示出对 H9c2 心肌细胞中 H2O2 诱导的氧化应激和凋亡的保护作用。它增强细胞活力,减少氧化损伤,并具有抗凋亡作用,表明在治疗心血管疾病中具有潜在应用 (Zhang 等人,2018)。
骨骼健康
发现罗莎多元酸可减轻大鼠急性低压缺氧引起的骨损伤。它调节硬化蛋白表达和下游信号通路,改善异常的骨重塑。这表明其在治疗缺氧引起的骨损伤中具有潜在应用 (Wang 等人,2020)。
驱虫活性
一项针对 Terminalia leiocarpa(一种用于治疗消化道寄生虫病的植物)的研究发现,罗莎多元酸是其活性成分之一。这支持了其作为驱虫剂的应用,特别是在民族兽医学中 (Tchetan 等人,2022)。
未来方向
作用机制
Target of Action
Rosamultic acid is a major active pentacyclic triterpenoid saponin isolated from the root of Potentilla anserina L . It has been found to exhibit various pharmacological activities, particularly against gastric cancer cells .
Mode of Action
Rosamultic acid exerts its effects by inducing apoptosis, a process of programmed cell death . This is achieved through the arrest of the cell cycle, downregulation of cell cycle-related protein expressions, inhibition of cell migration, and DNA damage . Furthermore, it activates caspases, a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .
Biochemical Pathways
The biochemical pathways affected by rosamultic acid primarily involve the regulation of the cell cycle and apoptosis . By downregulating the expression levels of CDK4, CDK6, and cyclin D1, rosamultic acid induces cell cycle arrest at the sub-G1 phase . This leads to the inhibition of cell proliferation and the induction of apoptosis .
Pharmacokinetics
It is known that rosamultic acid is a bioactive component that can be quantified in plasma for in vivo pharmacokinetics studies .
Result of Action
The action of rosamultic acid results in dose-dependent and time-dependent cytotoxic effects in gastric cancer cells . It leads to a reduction in clonogenic activity and inhibits cell migration . Characteristic features of apoptosis induced by rosamultic acid include DNA fragmentation and the activation of caspase-3, -8, and -9 during the 48-hour treatment .
生化分析
Biochemical Properties
Rosamultic acid plays a significant role in biochemical reactions. It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to inhibit gastric cancer cells proliferation by inducing apoptosis mediated through cell cycle arrest, downregulation of cell cycle related protein expressions, inhibition of cell migration, DNA damage, and activation of caspases .
Cellular Effects
Rosamultic acid has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, Rosamultic acid has been found to inhibit the proliferation of gastric cancer cells (SGC-7901) by inducing apoptosis .
Molecular Mechanism
The molecular mechanism of Rosamultic acid involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Rosamultic acid inhibits gastric cancer proliferation by inducing apoptosis mediated through cell cycle arrest, downregulation of cell cycle related protein expressions, inhibition of cell migration, DNA damage, and activation of caspases .
属性
IUPAC Name |
(3S,3aR,5aR,5bS,7aS,10R,11R,11aS,13aS,13bR)-11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-18-9-12-30(24(33)34)14-13-26(3)20(23(30)29(18,6)35)7-8-22-27(26,4)11-10-21-25(2,17-32)15-19(16-31)28(21,22)5/h7,15,18,21-23,31-32,35H,8-14,16-17H2,1-6H3,(H,33,34)/t18-,21+,22+,23-,25-,26-,27-,28+,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDIKHGGEUXUOH-JNRFZGABSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)CO)CO)C)C)C2C1(C)O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C(=C[C@]5(C)CO)CO)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is Rosamultic acid in combating Propionibacterium acnes?
A2: Research indicates that Rosamultic acid exhibits antibacterial activity against Propionibacterium acnes, a key contributor to acne. A study [] examined various extracts of Sanguisorba officinalis roots and found that ethyl acetate fractions, particularly those from cold water, hot water, and methanol extracts, demonstrated anti-P. acnes activity. Notably, Rosamultic acid was identified as one of the major active phytochemicals in these fractions. This suggests its potential as a natural antibacterial agent for topical acne treatment.
Q2: What is the chemical structure of Rosamultic acid?
A3: Rosamultic acid is a triterpenoid. While its detailed spectroscopic data is not provided in the provided abstracts, its molecular formula and structure can be found in scientific databases and literature dedicated to natural product chemistry. []
Q3: What are the known sources of Rosamultic acid?
A5: Rosamultic acid is primarily found in the roots of Sanguisorba officinalis L., commonly known as Garden Burnet. Researchers have successfully isolated this compound from various extracts of the plant's roots, including those obtained using solvents like cold water, hot water, methanol, and ethyl acetate. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)
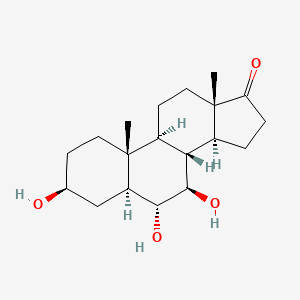
![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)
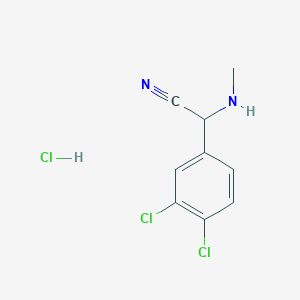
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)


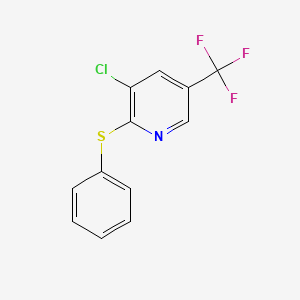
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)
